N'-(3,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide
Overview
Description
N’-(3,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their versatility in chemical synthesis and their wide range of biological activities
Mechanism of Action
Target of Action
N’-(3,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide, also known as Difluorinated Curcumin (CDF), primarily targets cancer stem/stem-like cells . These cells are known for their self-renewal ability and play a crucial role in tumor growth, metastasis, and recurrence .
Mode of Action
CDF interacts with its targets by inhibiting their self-renewal capacity . It also inhibits the clonogenicity, invasiveness, and angiogenesis of tumor cells . This compound modulates diverse targets, such as miRNAs (miR-21, miR-101, miR-210, miR34a, and miR34c), PTEN, CD44, EGFR, EpCAM, EZH2, HIF-1α, and VEGF .
Biochemical Pathways
It is known that cdf can promote tumor suppression through multiple mechanisms . These include the inhibition of self-renewal capacity of cancer stem/stem-like cells, clonogenicity, invasiveness, and angiogenesis of tumor cells .
Pharmacokinetics
CDF is a novel fluorinated curcumin analogue which has been shown to be about 3 times more bioavailable than curcumin . This is due to the presence of C-F bonds in CDF, which have higher metabolic stability and retard the metabolic breakdown of the compound . Biodistribution assays have revealed that while curcumin is mostly distributed to the heart and lung tissues, CDF is preferentially accumulated in the pancreas where its tissue concentrations reach two folds higher than that of curcumin .
Result of Action
CDF has been reported to possess stronger cytotoxic effects compared with curcumin in both monolayer and spheroid cultures of different tumor cell lines, including chemo-resistant ones . It can increase the sensitivity of cells to chemotherapy . In a study on streptozotocin-induced diabetic rats, CDF was found to improve glucose tolerance and insulin sensitivity, while reducing fasting blood glucose .
Action Environment
The action, efficacy, and stability of CDF can be influenced by various environmental factors. For instance, the presence of nanovehicles can boost the effects of CDF, which was otherwise very mild . These nanovehicles can control the release of CDF, increase its absorption at pancreatic cancer sites, and thus increase the therapeutic effects of CDF on cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 3,4-difluorobenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and purification processes.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone group into hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N’-(3,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound’s biological activity is studied for its effects on various cellular processes.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical entities.
Comparison with Similar Compounds
Similar Compounds
Difluorinated Curcumin: A fluorinated analog of curcumin with high bioavailability and anticancer activity.
N-acyl Hydrazones: Known for their antimicrobial, antitumoral, analgesic, and anti-inflammatory properties.
Uniqueness
N’-(3,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide stands out due to its specific substitution pattern on the aromatic rings, which imparts unique chemical and biological properties. Its ability to inhibit tumor stem cells and enhance chemotherapy sensitivity differentiates it from other similar compounds .
Properties
IUPAC Name |
N-[(E)-(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCMEUWLOKXAOS-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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